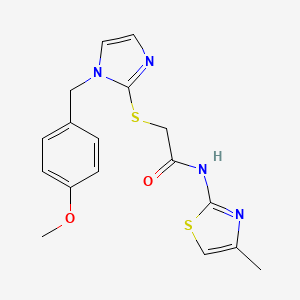![molecular formula C12H17N3O2 B2612472 6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 174567-32-9](/img/structure/B2612472.png)
6-amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is an organic compound, likely belonging to the class of benzoxazinones . These compounds often have biological activity and are used in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized via free-radical polymerization . This process involves the reaction of monomers under specific conditions to form a polymer .Molecular Structure Analysis
The molecular structure of similar compounds often involves a benzoxazinone core with various functional groups attached . These can include amino groups and ethyl groups .Chemical Reactions Analysis
Similar compounds can undergo a variety of chemical reactions. For example, they can participate in copolymerization reactions . They can also undergo acylation reactions .Physical and Chemical Properties Analysis
Similar compounds often have properties such as solubility in water and reactivity with bases . They can also have specific boiling points and densities .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives Development
6-Amino-4-[2-(dimethylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one serves as a precursor in the synthesis of various heterocyclic compounds. It has been involved in transformations to produce imidazolone derivatives through a one-pot synthesis, indicating its role in creating compounds with potentially useful biological activities (Bezenšek et al., 2012). Additionally, its derivatives have been explored for corrosion inhibition properties, offering insights into its applications in protecting materials against degradation (Hu et al., 2016).
Antitumor Potential
The compound's derivatives have shown significant cytotoxic activity against various cancer cell lines, highlighting its potential in developing new anticancer agents. Carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized from a similar molecular structure, exhibited potent cytotoxic properties, suggesting the compound's relevance in cancer research (Deady et al., 2003).
Antimicrobial and Antifungal Applications
Compounds derived from this compound have been investigated for their antimicrobial and antifungal activities. For instance, novel pyrazolo[1,5‐a]pyrimidine and other derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety demonstrated moderate effects against bacterial and fungal species, indicating the compound's utility in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
Electrochemical Properties and Material Science
The compound and its derivatives have been explored for their electrochemical properties and potential applications in material science. For example, dihydro-benzoxazine dimer derivatives, related to the core structure of the compound, exhibit distinct electrochemical behaviors that could be leveraged in designing materials with specific electronic properties (Suetrong et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-amino-4-[2-(dimethylamino)ethyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-14(2)5-6-15-10-7-9(13)3-4-11(10)17-8-12(15)16/h3-4,7H,5-6,8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHDZVHFYYCQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)COC2=C1C=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-(2,6-Dichlorobenzyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2612399.png)

![N-(4-chloro-2-fluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2612402.png)
![diethyl 1-{2-[(anilinocarbonyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2612405.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2612409.png)

